molecular formula C18H21Cl2N5O2S B2915343 N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1185028-86-7

N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B2915343
CAS RN: 1185028-86-7
M. Wt: 442.36
InChI Key: SGOJOHJYAOBDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H21Cl2N5O2S and its molecular weight is 442.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CB1 Receptor Antagonism and Obesity

Research on diaryl dihydropyrazole-3-carboxamides, closely related to the queried compound, has shown significant in vivo antiobesity activity due to CB1 receptor antagonism. These compounds have been synthesized and evaluated for appetite suppression and body weight reduction in animal models, demonstrating a favorable pharmacokinetic profile. Molecular modeling studies also highlighted interactions with the CB1 receptor, suggesting a mechanism similar to known CB1 antagonists like rimonabant (Srivastava et al., 2007).

Molecular Interactions with CB1 Receptor

Another study explored the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; a compound structurally similar to the query) with the CB1 cannabinoid receptor. The study utilized molecular orbital methods and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models, providing insights into the structural determinants of binding affinity and receptor antagonism (Shim et al., 2002).

Anti-Anoxic Activity

Thiazolecarboxamides, sharing the thiazole core with the queried compound, were synthesized and evaluated for anti-anoxic (AA) activity, showing potent AA activity in mice. This research highlights the therapeutic potential of thiazole derivatives in cerebral protection, particularly against conditions leading to anoxia (Ohkubo et al., 1995).

Antimicrobial Activity

Research on 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives has demonstrated their effectiveness as antimicrobial agents against a variety of bacterial and fungal strains. These findings suggest the potential of thiazole and pyrazole derivatives in developing new antimicrobial drugs (B'Bhatt & Sharma, 2017).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2S.ClH/c1-22-14(5-6-20-22)17(25)24(8-7-23-9-11-26-12-10-23)18-21-16-13(19)3-2-4-15(16)27-18;/h2-6H,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOJOHJYAOBDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.